(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione
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Overview
Description
“5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including a butoxyphenyl group, a benzodioxine ring, a hydroxy group, and a pyrrolone core. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” would likely involve multiple steps, including the formation of the benzodioxine ring, the attachment of the butoxyphenyl group, and the construction of the pyrrolone core. Typical reaction conditions might include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
The compound “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” could undergo various types of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a carbonyl group.
Reduction: The benzodioxine ring could be reduced to a dihydrobenzodioxine.
Substitution: The butoxy group could be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the benzodioxine ring would yield a dihydro derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound might exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrolone derivatives, benzodioxine-containing molecules, and butoxyphenyl-substituted compounds.
Uniqueness
The uniqueness of “5-(3-butoxyphenyl)-4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-2,5-dihydro-1H-pyrrol-2-one” lies in its combination of functional groups, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H29NO7 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4E)-5-(3-butoxyphenyl)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO7/c1-3-4-11-32-19-7-5-6-17(15-19)23-22(25(29)26(30)27(23)10-12-31-2)24(28)18-8-9-20-21(16-18)34-14-13-33-20/h5-9,15-16,23,28H,3-4,10-14H2,1-2H3/b24-22+ |
InChI Key |
CEFVADQTJKLJKP-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCOC |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCOC |
Origin of Product |
United States |
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